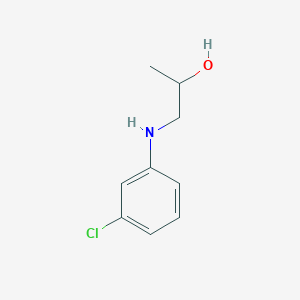
2,2,6-Trimethylhepta-4,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethylhepta-4,6-dienoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a carboxylic acid group and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylhepta-4,6-dienoic acid typically involves the use of starting materials such as isoprene and acetic acid derivatives. One common synthetic route includes the following steps:
Aldol Condensation: Isoprene undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form a diene structure.
Carboxylation: The diene is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes are often used to facilitate the reactions.
化学反応の分析
Types of Reactions
2,2,6-Trimethylhepta-4,6-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Esters or amides.
科学的研究の応用
2,2,6-Trimethylhepta-4,6-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 2,2,6-Trimethylhepta-4,6-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2,2,6-Trimethylheptanoic acid: Similar structure but lacks the double bonds.
2,2,6,6-Tetramethylheptanoic acid: Contains additional methyl groups, altering its reactivity.
ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid): A non-proteinogenic amino acid with a similar diene structure.
Uniqueness
2,2,6-Trimethylhepta-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
115797-73-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2,2,6-trimethylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-10(3,4)9(11)12/h5-6H,1,7H2,2-4H3,(H,11,12) |
InChIキー |
UVZCLZXMURIVMM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


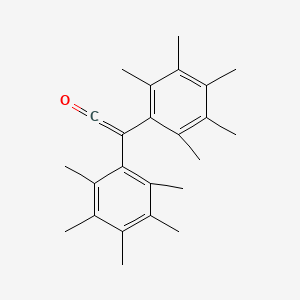
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
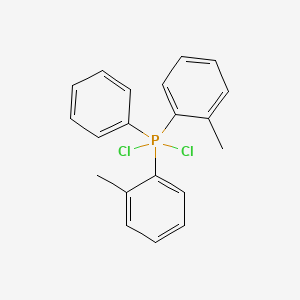

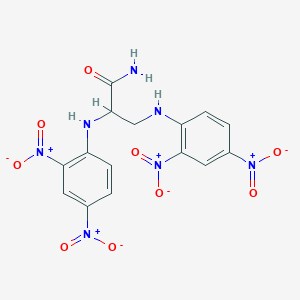
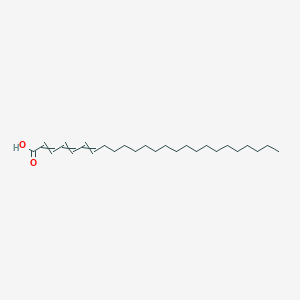
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

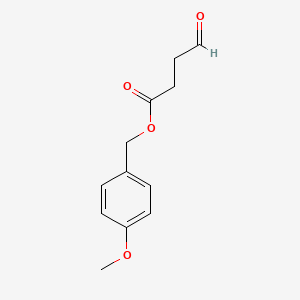
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
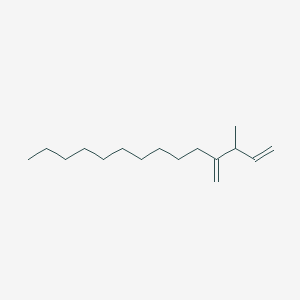
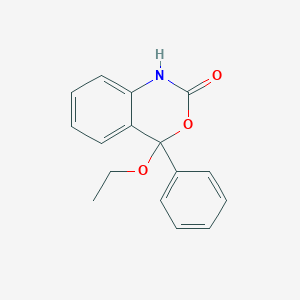
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
